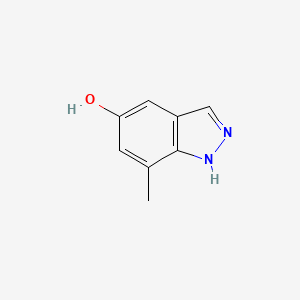

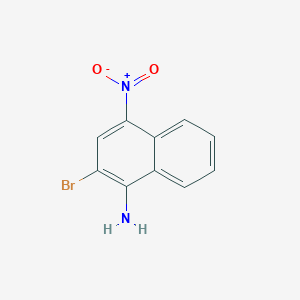

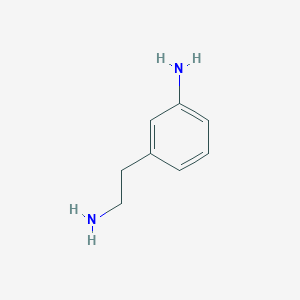

![molecular formula C21H18O3 B1289910 4-[3-(Benzyloxy)phenyl]phenylacetic acid CAS No. 893640-40-9](/img/structure/B1289910.png)

4-[3-(Benzyloxy)phenyl]phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, oxidation, and functionalization. For instance, the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids involves esterification followed by oxidation processes . Similarly, the synthesis of azo-benzoic acids and their precursors includes the use of spectroscopic techniques to confirm the structures . These methods could potentially be adapted for the synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using computational methods such as density functional theory (DFT) . These techniques are crucial for predicting the behavior of molecules in various environments and can be applied to 4-[3-(Benzyloxy)phenyl]phenylacetic acid to understand its structural properties.

Chemical Reactions Analysis

Chemical reactions involving related compounds include acid-base dissociation and azo-hydrazone tautomerism , as well as functionalization and cyclization reactions . These reactions are influenced by factors such as solvent composition and pH. Understanding these reactions for 4-[3-(Benzyloxy)phenyl]phenylacetic acid would require experimental investigations under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-[3-(Benzyloxy)phenyl]phenylacetic acid have been studied. For example, 4-hydroxyphenylacetic acid 3-hydroxylase shows an absolute requirement of NADH for activity and is inhibited by heavy metal ions and thiol reagents . Polymer analogs of related compounds have been prepared and tested for their anti-inflammatory activity, which provides insights into the potential pharmacological applications of 4-[3-(Benzyloxy)phenyl]phenylacetic acid .

Mécanisme D'action

Target of Action

It is a derivative of phenylacetic acid , which is known to interact with esterases found in the human liver cytosol

Mode of Action

The exact mode of action of 4-[3-(Benzyloxy)phenyl]phenylacetic acid is not well-documented. As a derivative of phenylacetic acid, it may share some of its properties. Phenylacetic acid is known to be hydrolyzed by esterases, leading to changes in the cell . The benzyloxy group in the compound could potentially influence its interaction with its targets, but more research is needed to confirm this.

Biochemical Pathways

Phenylacetic acid is known to undergo hydrolysis, which could potentially affect various biochemical pathways .

Pharmacokinetics

Phenylacetic acid is known to be metabolized by esterases in the liver

Result of Action

A derivative of betulinic acid, which shares some structural similarities with this compound, has been reported to suppress lung cancer growth and malignancy . This suggests that 4-[3-(Benzyloxy)phenyl]phenylacetic acid could potentially have similar effects, but more research is needed to confirm this.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds

Propriétés

IUPAC Name |

2-[4-(3-phenylmethoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-21(23)13-16-9-11-18(12-10-16)19-7-4-8-20(14-19)24-15-17-5-2-1-3-6-17/h1-12,14H,13,15H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJOHPIBEPFHFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629611 |

Source

|

| Record name | [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893640-40-9 |

Source

|

| Record name | [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)